molecular formula C31H36ClN5O2 B386738 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE

2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE

Cat. No.: B386738
M. Wt: 546.1g/mol
InChI Key: KUQJHNZBPUCOJM-RLEUAXHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with the molecular formula C20H23ClN4O2 . This compound is notable for its unique structure, which includes multiple functional groups such as chloro, diethylamino, and benzylidene hydrazino groups.

Preparation Methods

The synthesis of 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The diethylamino and benzylidene hydrazino groups play a crucial role in binding to target molecules, influencing biological pathways and exerting its effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific arrangement of functional groups, which can result in different reactivity and applications.

Properties

Molecular Formula

C31H36ClN5O2

Molecular Weight

546.1g/mol

IUPAC Name

2-chloro-N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C31H36ClN5O2/c1-5-36(6-2)25-17-13-23(14-18-25)21-29(34-30(38)27-11-9-10-12-28(27)32)31(39)35-33-22-24-15-19-26(20-16-24)37(7-3)8-4/h9-22H,5-8H2,1-4H3,(H,34,38)(H,35,39)/b29-21-,33-22+

InChI Key

KUQJHNZBPUCOJM-RLEUAXHZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)\NC(=O)C3=CC=CC=C3Cl

SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)N(CC)CC)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)N(CC)CC)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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